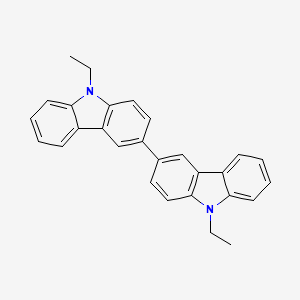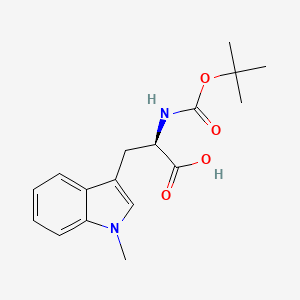
9,9'-Diethyl-9H,9'H-3,3'-bicarbazole
Übersicht
Beschreibung
9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is a chemical compound with the molecular formula C28H24N2 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular structure of 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole consists of 28 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms, giving it a molecular weight of 388.51 .Physical And Chemical Properties Analysis
9,9’-Diethyl-9H,9’H-3,3’-bicarbazole appears as a white to amber powder or crystal . It has a melting point range of 190.0 to 194.0 °C . The maximum absorption wavelength is 303 nm in dichloromethane .Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties
9,9'-Diethyl-9H,9'H-3,3'-bicarbazole and its derivatives are extensively studied for their optoelectronic properties. They are particularly relevant in the context of organic light-emitting diodes (OLEDs). For instance, Cao et al. (2017) designed and synthesized three 3,3′-bicarbazole derivatives, demonstrating their high thermal stabilities and thermally activated delayed fluorescence (TADF) characteristics, making them suitable for OLED applications (Cao et al., 2017). Similarly, Liu et al. (2019) explored 9,9'-bicarbazole derivatives as potential novel platforms for efficient host materials in green and red OLEDs (Liu et al., 2019).
Hole-Transporting Properties
These compounds are also investigated for their hole-transporting properties, which are essential for efficient OLED operation. Lee et al. (2009) synthesized new hole-transporting materials based on 9,9'-diethyl-3,3'-bicarbazole, showing promising luminance efficiencies when used as a hole transport layer (HTL) material in OLEDs (Lee et al., 2009).
Antimicrobial Activities
Apart from optoelectronic applications, derivatives of this compound have been explored for their antimicrobial properties. Salih et al. (2016) utilized 9H-carbazole as a precursor to prepare new heterocyclic derivatives, demonstrating their potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Photoluminescent Properties
The photoluminescent properties of bicarbazole-based compounds are of significant interest. For example, Tang et al. (2017) studied two phenylcarbazole-based dimers, showcasing their strong photoluminescent properties, which could be tuned by substituent groups. These properties are crucial for potential applications in luminescent materials and OLEDs (Tang et al., 2017).
Medicinal Chemistry
Carbazole scaffolds, including this compound, are also notable in medicinal chemistry. Tsutsumi et al. (2016) highlighted the biological activities of carbazole-containing molecules, which have shown antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The carbazole scaffold's versatility in drug development is attributed to its wide range of biological activities upon modifications (Tsutsumi, Gündisch, & Sun, 2016).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole are not mentioned, similar compounds like 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole are being explored for their potential in OLED devices . This suggests that 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole could also have potential applications in this area.
Wirkmechanismus
Target of Action
9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is an organic compound that primarily targets the electron transport chain in organic light-emitting diodes (OLEDs) and other optoelectronic devices . It serves as a source of electrons, which are crucial for the creation of exciplexes .
Mode of Action
The compound interacts with its targets by donating electrons. These electrons are then used to create exciplexes , which are excited states formed by the interaction of two different molecules . The formation of these exciplexes results in changes in the energy state of the system, which can lead to the emission of light in OLEDs .
Biochemical Pathways
The primary biochemical pathway affected by 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is the electron transport chain in optoelectronic devices . The donation of electrons by the compound allows for the creation of exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices . The downstream effects of this include the emission of light in OLEDs and changes in the energy state of the system .
Pharmacokinetics
Itsbioavailability in the system can be influenced by factors such as its purity, the conditions under which it is stored, and the method by which it is introduced into the device .
Result of Action
The primary result of the action of 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is the emission of light in OLEDs . By donating electrons and facilitating the creation of exciplexes, the compound plays a crucial role in the functioning of these devices .
Action Environment
The action, efficacy, and stability of 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole can be influenced by various environmental factors. For instance, it should be stored at room temperature to maintain its stability . Additionally, it should be handled with appropriate protective equipment to prevent irritation to the eyes, skin, and respiratory tract . During storage and transportation, it should be kept away from oxidizing agents, strong acids, and strong bases to prevent hazardous situations .
Eigenschaften
IUPAC Name |
9-ethyl-3-(9-ethylcarbazol-3-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2/c1-3-29-25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28)4-2/h5-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYBJLCZRQQVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20466-00-6 | |
| Record name | 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)

![4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1642181.png)






